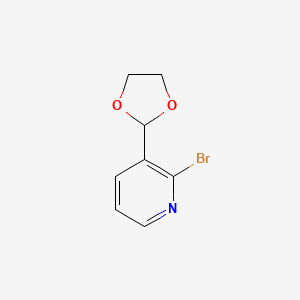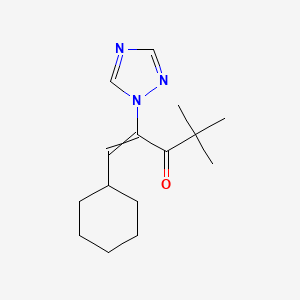![molecular formula C14H24O2Si B8482203 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol](/img/structure/B8482203.png)
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol
Overview
Description
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is an organic compound that features a benzene ring substituted with a tert-butyldimethylsiloxy group and an ethanol group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the benzeneethanol moiety .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group can be selectively removed under mild acidic or basic conditions, allowing for controlled deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl: Another compound with a similar protecting group used in organic synthesis.
tert-Butyldimethylsilyloxyacetaldehyde: Used for protecting aldehyde functionalities.
tert-Butyldimethylsilyloxypropane: Employed in the protection of hydroxyl groups in aliphatic compounds.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-ol is unique due to its combination of a benzene ring and an ethanol group, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable silyl ethers makes it a valuable tool for protecting hydroxyl groups during complex synthetic procedures.
Properties
Molecular Formula |
C14H24O2Si |
|---|---|
Molecular Weight |
252.42 g/mol |
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9,15H,10-11H2,1-5H3 |
InChI Key |
MAMJBAMXDQAXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-nitropropan-1-ol](/img/structure/B8482125.png)
![(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B8482132.png)
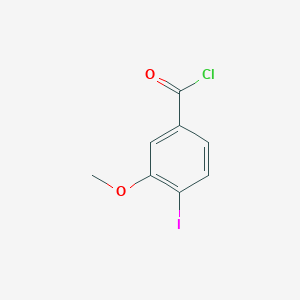
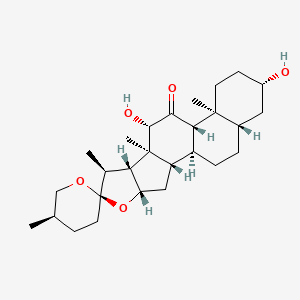
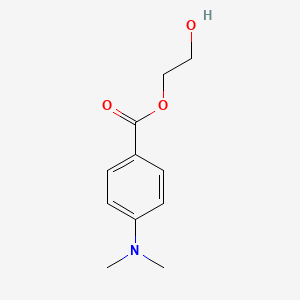
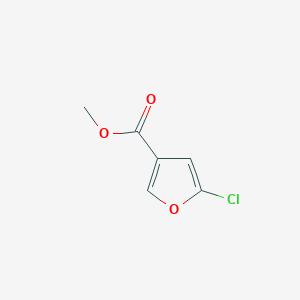
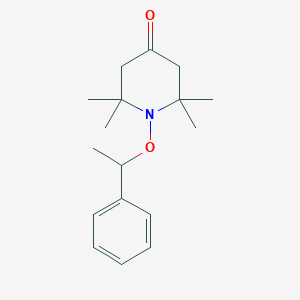
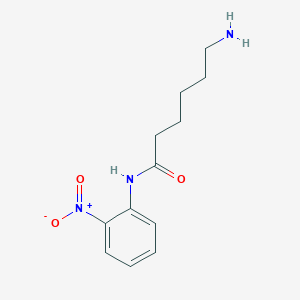
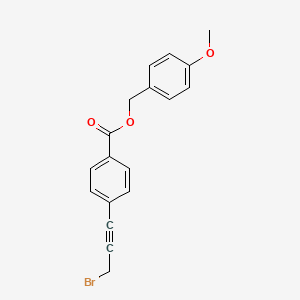
![Methyl [trans-4-(4-aminophenyl)cyclohexyl]acetate](/img/structure/B8482210.png)
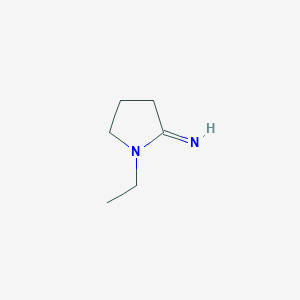
![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone](/img/structure/B8482222.png)
